4-Cyanophenylhydrazine Hydrochloride chemical properties
4-Cyanophenylhydrazine Hydrochloride chemical properties
An In-depth Technical Guide to 4-Cyanophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and logical workflows associated with 4-Cyanophenylhydrazine Hydrochloride. The information is curated for professionals in research and development who require detailed, reliable data for their work.
Core Chemical and Physical Properties
4-Cyanophenylhydrazine Hydrochloride is a versatile reagent used in various organic syntheses.[1][2][3] It is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[3] Notably, it serves as an intermediate in the synthesis of the antidepressant Vilazodone.[4]
The physical and chemical characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of 4-Cyanophenylhydrazine Hydrochloride
| Property | Value | Source(s) |
| Appearance | Pale orange to brown powder | [1][2][4] |
| Melting Point | 241-244 °C (decomposes) | [1][2][5] |
| Boiling Point | 325.9 °C at 760 mmHg | [2][4][5] |
| Density | 1.19 g/cm³ | [2][6] |
| Flash Point | 150.9 °C | [2][4][5] |
| Vapor Pressure | 0.000223 mmHg at 25°C | [2][5] |
| Solubility | Soluble in methanol (B129727) and water | [1][2][7][8] |
| Stability | Stable under normal conditions; moisture sensitive | [1][2][9] |
Table 2: Identification and Molecular Data
| Identifier | Value | Source(s) |
| CAS Number | 2863-98-1 | [1][2][5][10] |
| Molecular Formula | C₇H₈ClN₃ | [1][2][10] |
| Linear Formula | NCC₆H₄NHNH₂ · HCl | |
| Molecular Weight | 169.61 g/mol | [1][10] |
| Synonyms | 4-Hydrazinobenzonitrile hydrochloride | [1][2][10] |
| InChI Key | UXDLLFIRCVPPQP-UHFFFAOYSA-N | [1] |
| SMILES | C1(C#N)=CC=C(NN)C=C1.Cl | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. This section outlines the established protocol for the synthesis of 4-Cyanophenylhydrazine Hydrochloride and provides insight into its analytical validation.
Synthesis of 4-Cyanophenylhydrazine Hydrochloride
The primary route for synthesizing 4-Cyanophenylhydrazine Hydrochloride involves a two-step process starting from 4-aminobenzonitrile (B131773): diazotization followed by reduction.[1][11][12]
Materials:
-
4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Water (H₂O)
-
Diethyl Ether
-
Aqueous Ethanol (B145695)
Procedure:
-
Diazotization: A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) is prepared in concentrated HCl (e.g., 550 mL). The mixture is cooled to a temperature between -15°C and -5°C.[1][11] An aqueous solution of sodium nitrite (e.g., 31.5 g, 457 mmol in 200 mL of water) is added dropwise while vigorously stirring, ensuring the temperature is maintained below 0°C.[1] This reaction forms the intermediate 4-cyanobenzenediazonium chloride.[12]
-
Reduction: In a separate vessel, a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) is prepared in concentrated HCl (e.g., 370 mL) and pre-cooled to 0°C.[1] The freshly prepared and filtered diazonium salt solution is then added portionwise to the cold tin(II) chloride solution, with the temperature kept below -10°C.[11][12] Tin(II) chloride acts as the reducing agent, converting the diazonium salt to the corresponding hydrazine (B178648).[12]
-
Isolation and Purification: The reaction mixture is stirred for an additional 15 minutes. The resulting white precipitate of 4-Cyanophenylhydrazine Hydrochloride is collected via filtration.[1][11] The crude product is then washed with diethyl ether and purified by recrystallization from aqueous ethanol to yield the final product with a reported yield of 78-84%.[1][11]
Caption: Synthesis workflow for 4-Cyanophenylhydrazine HCl.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of 4-Cyanophenylhydrazine Hydrochloride and quantifying potential impurities, such as positional isomers. While specific methods for this exact compound are proprietary, a validated HPLC method for the analogous compound 4-Chlorophenylhydrazine provides a reliable template.[13]
Typical HPLC System Configuration:
-
Column: A reverse-phase column, such as a Waters X-Bridge C18, is effective.[13]
-
Mobile Phase: A gradient or isocratic system involving an acidic aqueous solution and an organic solvent (e.g., 0.1 M HCl and acetonitrile (B52724) or methanol) is commonly used.[12]
-
Detector: UV detector set at a wavelength appropriate for the chromophore (typically around 254 nm).
-
Method Validation: Validation would include assessing linearity, recovery, and specificity to ensure accurate quantification and separation from byproducts.[12]
Caption: Generalized workflow for HPLC purity analysis.
Reactivity and Applications
The chemical behavior of 4-Cyanophenylhydrazine Hydrochloride is defined by its two primary functional moieties: the hydrazine group and the cyanophenyl group.
-
Hydrazine Moiety: The terminal nitrogen atom (-NH₂) is a potent nucleophile, making the compound a key reagent in condensation reactions with aldehydes and ketones to form hydrazones.[12] This reactivity is fundamental to its role in the Fischer indole (B1671886) synthesis for creating indole ring structures, which are prevalent in many pharmaceutical agents.[13]
-
Diazonium Salt Chemistry: As seen in its synthesis, the precursor diazonium salt is a versatile intermediate. The hydrazine itself is susceptible to oxidation.[12]
-
Free Base Formation: The hydrochloride salt can be neutralized with a suitable base (e.g., NaOH) to liberate the free base, 4-cyanophenylhydrazine, which can be extracted into an organic solvent for subsequent reactions where the salt form is not desired.[12]
Caption: Logical relationships of 4-Cyanophenylhydrazine HCl.
Safety and Handling
4-Cyanophenylhydrazine Hydrochloride is classified as harmful and requires careful handling in a laboratory setting.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[1][14][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][15][16] Ensure work is conducted in a well-ventilated area or under a fume hood.[7][16]
-
Storage: Store in a cool, dry, dark, and well-ventilated place.[1][16] Keep the container tightly sealed to prevent moisture exposure, as the material is moisture-sensitive.[1][2][16]
-
Incompatibilities: Avoid strong oxidizing agents.[9]
References
- 1. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]
- 2. 4-Cyanophenylhydrazine hydrochloride|lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. China 4-Cyanophenylhydrazine Hydrochloride Manufacturers Suppliers Factory - Good Price [soyoungbio.com]
- 5. 4-Cyanophenylhydrazine hydrochloride [chembk.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CAS 2863-98-1: Benzonitrile, 4-hydrazinyl-, hydrochloride … [cymitquimica.com]
- 9. fishersci.ca [fishersci.ca]
- 10. scbt.com [scbt.com]
- 11. prepchem.com [prepchem.com]
- 12. 4-Cyanophenylhydrazine Hydrochloride | 2863-98-1 | Benchchem [benchchem.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. 4-Cyanophenylhydrazine hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. capotchem.cn [capotchem.cn]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2863-98-1 Name: 4-Cyanophenylhydrazine Hydrochloride [xixisys.com]
